molecular formula C12H9N3O2S B8809348 Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)- CAS No. 103503-25-9

Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)-

Cat. No. B8809348
CAS RN: 103503-25-9
M. Wt: 259.29 g/mol
InChI Key: UZZMSDAZUUEXEY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C12H9N3O2S and its molecular weight is 259.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103503-25-9

Product Name

Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)-

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9N3O2S/c1-8-7-18-12-13-11(6-14(8)12)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3

InChI Key

UZZMSDAZUUEXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methylthiazole (0.24 g, 2.11 mmol) and 2-bromo-4′-nitroaceto phenone (0.5 g, 2.05 mmol) in EtOH (20 ml) was heated under reflux for 16 h. The reaction mixture was allowed to cool and sodium bicarbonate (200 mg, 2.38 mmol) was added and heating was continued for 1 h. On cooling to room temperature, the solvent was removed under reduced pressure and DCM (75 ml) was added to the residue. The insoluble material was collected by filtration and purified by flash chromatography (50:1 DCM/MeOH) to give the title compound (0.266 g, 50%) as a yellow solid.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
50%

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